4-(2H-1,3-benzodioxol-5-yl)-3-(furan-2-yl)-1,2-oxazol-5-amine
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Overview
Description
4-(2H-1,3-benzodioxol-5-yl)-3-(furan-2-yl)-1,2-oxazol-5-amine is a complex organic compound that features a unique combination of benzodioxole, furan, and oxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2H-1,3-benzodioxol-5-yl)-3-(furan-2-yl)-1,2-oxazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzodioxole Moiety: Starting from catechol, the benzodioxole ring is formed through a reaction with methylene chloride in the presence of a base.
Furan Ring Formation: The furan ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines.
Oxazole Ring Formation: The oxazole ring is formed through the cyclization of α-hydroxy ketones with amides or nitriles under acidic conditions.
Coupling Reactions: The final step involves coupling the benzodioxole, furan, and oxazole moieties through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-(2H-1,3-benzodioxol-5-yl)-3-(furan-2-yl)-1,2-oxazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using hydrogen gas in the presence of palladium on carbon can reduce the oxazole ring to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzodioxole and furan rings, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives and substituted amines.
Scientific Research Applications
4-(2H-1,3-benzodioxol-5-yl)-3-(furan-2-yl)-1,2-oxazol-5-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anti-cancer properties.
Materials Science: The compound is explored for its use in organic electronics and as a building block for novel polymers.
Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is investigated for its potential use in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 4-(2H-1,3-benzodioxol-5-yl)-3-(furan-2-yl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory pathways and cancer cell proliferation.
Pathways Involved: It modulates signaling pathways such as the NF-κB pathway and the MAPK/ERK pathway, leading to reduced inflammation and inhibition of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
- 4-(2H-1,3-benzodioxol-5-yl)-3-(thiophen-2-yl)-1,2-oxazol-5-amine
- 4-(2H-1,3-benzodioxol-5-yl)-3-(pyridin-2-yl)-1,2-oxazol-5-amine
- 4-(2H-1,3-benzodioxol-5-yl)-3-(phenyl)-1,2-oxazol-5-amine
Uniqueness
4-(2H-1,3-benzodioxol-5-yl)-3-(furan-2-yl)-1,2-oxazol-5-amine is unique due to the presence of the furan ring, which imparts distinct electronic properties and reactivity compared to its thiophene, pyridine, and phenyl analogs. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-3-(furan-2-yl)-1,2-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O4/c15-14-12(13(16-20-14)10-2-1-5-17-10)8-3-4-9-11(6-8)19-7-18-9/h1-6H,7,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTWIGYSAQUKBJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(ON=C3C4=CC=CO4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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